molecular formula C19H23N3O B10989519 (4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B10989519
M. Wt: 309.4 g/mol
InChI Key: IPPGWAQQMGWQMB-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

The synthesis of (4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound’s unique structure makes it useful in catalysis and material sciences.

Mechanism of Action

The mechanism by which (4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone can be compared with other similar compounds such as:

    Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds have similar structural features and are studied for their biological activities.

    Imidazole containing compounds: These compounds share some chemical properties and are explored for their therapeutic potential. The uniqueness of this compound lies in its specific structural configuration, which allows for a wide range of applications and interactions.

Biological Activity

(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a synthetic organic compound notable for its complex structure that combines a piperidine ring with a cyclopentapyrazole moiety. This unique combination suggests potential biological activities that warrant in-depth exploration.

Chemical Structure and Properties

The compound features:

  • Piperidine Ring: Enhances lipophilicity, potentially influencing its biological interactions.
  • Cyclopentapyrazole Moiety: Contributes to the compound's pharmacological properties.

Molecular Weight

  • Molecular Weight: 284.40 g/mol

Key Properties

PropertyValue
Melting PointNot specified
SolubilityOrganic solvents
LogPNot specified

Research indicates that compounds similar to This compound may interact with various biological targets, including receptors and enzymes. This interaction can lead to diverse pharmacological effects.

Potential Therapeutic Applications

The compound's structural features suggest potential applications in:

  • Neuropharmacology: Possible neuroactive effects due to the piperidine structure.
  • Anti-inflammatory Activity: Similar compounds have shown anti-inflammatory properties.
  • Antimicrobial Effects: Related structures have been linked to antimicrobial activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into potential biological activities:

Compound TypeKey FeaturesBiological Activity Potential
Benzylpiperazine DerivativesPiperazine ring with benzyl substitutionNeuroactive effects
CyclopentapyridinesContains pyridine fused with cyclopentaneAnti-inflammatory
Piperidinyl PyrazolesPiperidine linked to pyrazole structuresAntimicrobial and analgesic

This table highlights the unique structural characteristics of This compound , particularly its combination of a piperidine ring with a cyclopentapyrazole moiety.

Study 1: Neuroactive Effects

A study examining derivatives of benzylpiperidine found significant neuroactive effects in animal models. The results indicated that modifications to the piperidine structure could enhance binding affinity to neurotransmitter receptors.

Study 2: Anti-inflammatory Properties

Research on cyclopentapyridines demonstrated their ability to reduce inflammation markers in vitro. The study suggested that similar modifications in This compound might yield comparable anti-inflammatory effects.

Study 3: Antimicrobial Activity

Piperidinyl pyrazoles were tested for antimicrobial efficacy against various pathogens. Results indicated promising activity against Gram-positive bacteria, suggesting that further exploration of This compound could reveal similar properties.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C19H23N3O/c23-19(18-16-7-4-8-17(16)20-21-18)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21)

InChI Key

IPPGWAQQMGWQMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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